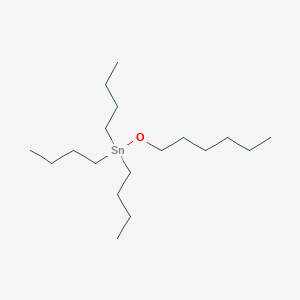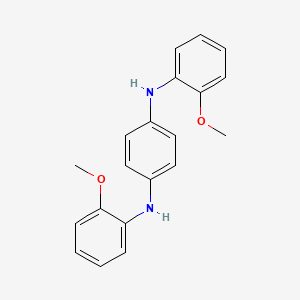
N~1~,N~4~-Bis(2-methoxyphenyl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~4~-Bis(2-methoxyphenyl)benzene-1,4-diamine is an organic compound that belongs to the class of arylamines. This compound is characterized by the presence of two methoxyphenyl groups attached to a benzene-1,4-diamine core. It is known for its applications in various fields, including materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(2-methoxyphenyl)benzene-1,4-diamine typically involves the reaction of 2-methoxyaniline with 1,4-dibromobenzene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Bis(2-methoxyphenyl)benzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted arylamines.
Scientific Research Applications
N~1~,N~4~-Bis(2-methoxyphenyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N1,N~4~-Bis(2-methoxyphenyl)benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, depending on the reaction conditions. It interacts with various enzymes and proteins, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(4-methoxyphenyl)naphthalen-2-amine: This compound has similar structural features but with a naphthalene core.
N,N’-Bis(1-methylpropyl)-1,4-benzenediamine: This compound has different alkyl substituents on the benzene-1,4-diamine core.
Uniqueness
N~1~,N~4~-Bis(2-methoxyphenyl)benzene-1,4-diamine is unique due to its specific methoxyphenyl substituents, which impart distinct electronic and steric properties. These properties make it particularly useful in organic electronics and materials science.
Properties
CAS No. |
63338-69-2 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-N,4-N-bis(2-methoxyphenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C20H20N2O2/c1-23-19-9-5-3-7-17(19)21-15-11-13-16(14-12-15)22-18-8-4-6-10-20(18)24-2/h3-14,21-22H,1-2H3 |
InChI Key |
CQZBKQXYOLNFSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC=C(C=C2)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


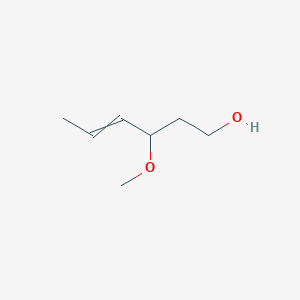
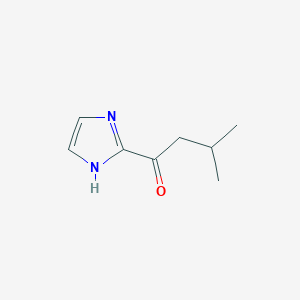
![1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14510650.png)
![N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]formamide](/img/structure/B14510654.png)
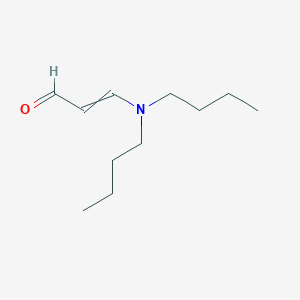

![[Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol](/img/structure/B14510691.png)
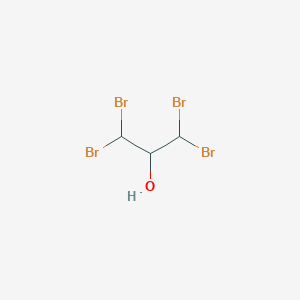
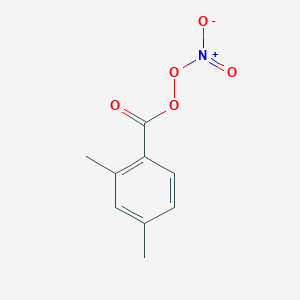
![(3aR,6aS)-2-(4-Methylphenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole](/img/structure/B14510703.png)
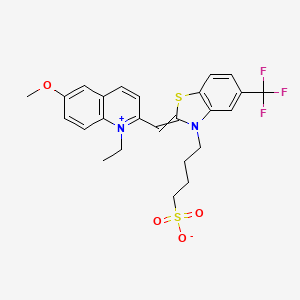
![4H-[1]Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(3-methylphenyl)-](/img/structure/B14510715.png)
